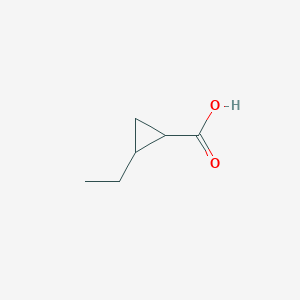

2-Ethylcyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethylcyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 68850-10-2 . It has a molecular weight of 114.14 . The IUPAC name for this compound is 2-ethylcyclopropanecarboxylic acid .

Molecular Structure Analysis

The InChI code for 2-Ethylcyclopropane-1-carboxylic acid is 1S/C6H10O2/c1-2-4-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) . This indicates that the molecule consists of 6 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethylcyclopropane-1-carboxylic acid are not available, carboxylic acids in general are known to undergo a variety of reactions . These include decarboxylation, reduction, and reactions with bases .Physical And Chemical Properties Analysis

2-Ethylcyclopropane-1-carboxylic acid is a liquid at room temperature . Carboxylic acids in general have higher boiling points than similar-sized hydrocarbons or ethers due to their ability to form hydrogen bonds .Scientific Research Applications

Ethylene Precursor and Plant Hormone Regulation

2-Ethylcyclopropane-1-carboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), which is a direct precursor of the plant hormone ethylene. Ethylene plays a critical role in various plant processes, including fruit ripening, leaf abscission, and response to environmental stress. Hoffman et al. (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of ACC in plants, suggesting its importance in plant physiology (Hoffman, Yang, & McKeon, 1982).

Role in Ethylene-Independent Growth Regulation

Recent studies indicate that ACC, and by extension its derivatives like 2-Ethylcyclopropane-1-carboxylic acid, may have signaling roles independent of ethylene biosynthesis. Polko & Kieber (2019) highlighted the role of ACC in plant development and its involvement in cell wall signaling and pathogen virulence, suggesting broader implications for similar compounds (Polko & Kieber, 2019).

Ethylene Biosynthesis and Enzyme Interaction

McKeon & Yang (2004) explored the conversion characteristics of ACC and its derivatives in peas, showing how specific stereoisomers interact differently with enzymes responsible for ethylene production. This research provides insights into how 2-Ethylcyclopropane-1-carboxylic acid might behave in similar biochemical pathways (McKeon & Yang, 2004).

ACC Transport and Plant Responses

Vanderstraeten & Van Der Straeten (2017) discussed the transport of ACC within plants, emphasizing its role in ethylene responses over short and long distances. This study suggests potential pathways and mechanisms that might also apply to 2-Ethylcyclopropane-1-carboxylic acid in plants (Vanderstraeten & Van Der Straeten, 2017).

Safety and Hazards

The compound has been classified with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: rinsing mouth and not inducing vomiting .

properties

IUPAC Name |

2-ethylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-4-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZWQTAIJWQNHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylcyclopropane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2728642.png)

![N-[2-Methyl-1-(2-methylphenyl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2728645.png)

![N-(4-chlorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2728659.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2728662.png)